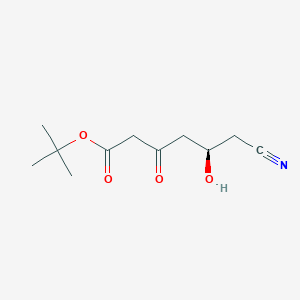

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Overview

Description

tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate: is an organic compound with a complex structure that includes a tert-butyl group, a cyano group, a hydroxyl group, and a keto group

Mechanism of Action

Target of Action

Tert-butyl groups are known to be crucial tools for the synthesis of highly chemo- and regioselective complex organic molecules and biopolymers . They are often used as protecting groups in organic synthesis .

Mode of Action

Tert-butyl groups are known to undergo deprotection under certain conditions . This process involves the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers .

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The tert-butyl group is known to be widely used in organic synthesis, suggesting that it may have significant interactions with biological systems .

Result of Action

The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a tert-butyl ester with a cyano group-containing reagent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize advanced technologies such as flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group.

Reduction: The cyano group can be reduced to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a diketone, while reduction of the cyano group yields an amine derivative .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound may be used in the development of pharmaceuticals due to its potential bioactivity. It can serve as a building block for the synthesis of drug candidates with specific biological targets .

Industry: In the industrial sector, tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Comparison with Similar Compounds

- tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate

- tert-Butyl ®-6-Cyano-5-hydroxy-3-oxoheptanoate

- tert-Butyl ®-6-Cyano-5-hydroxy-3-oxooctanoate

Uniqueness: tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Biological Activity

tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate, also known as (R)-6-cyano-5-hydroxyhexanoic acid tert-butyl ester, is a compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of HMG-CoA reductase inhibitors, which are critical in managing cholesterol levels and preventing cardiovascular diseases. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇N₁O₄, and it features several functional groups: a tert-butyl group, a cyano group, and a hydroxy group. These groups contribute to its reactivity and potential biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 227.26 g/mol |

| CAS Number | 125988-01-4 |

| Functional Groups | Cyano, Hydroxy, Carbonyl |

| Classification | Ester |

The primary biological activity of this compound arises from its role as a precursor in the synthesis of statins. Statins work by competitively inhibiting HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. This inhibition leads to decreased cholesterol production in the liver and lower levels of Low-Density Lipoprotein (LDL) cholesterol in the bloodstream .

Antioxidant Properties

Research suggests that the presence of hydroxyl and cyano groups may endow this compound with antioxidant properties. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. However, further studies are necessary to fully elucidate these mechanisms.

Synthetic Routes

Various synthetic methods have been developed for producing this compound. Common approaches include:

- Reactions involving hydroxy esters : The compound can be synthesized through reactions involving tertiary butyl acetate and hydroxy esters under controlled conditions.

- Use of carbanions : Employing lithium diisopropylamide to generate carbanions that react with cyano compounds has also been reported .

Pharmaceutical Applications

As a key intermediate in statin synthesis, this compound holds significant pharmaceutical value. Statins derived from this compound are widely used for lowering cholesterol levels and reducing the risk of cardiovascular diseases. Additionally, modifications to its structure could lead to novel derivatives with enhanced biological activity or reduced side effects .

Study on Lipid Metabolism Interaction

A preliminary study indicated that this compound may influence lipid metabolism by interacting with enzymes involved in cholesterol synthesis pathways. The findings suggest potential therapeutic applications in managing dyslipidemia, although comprehensive clinical trials are required to confirm efficacy.

Antioxidant Activity Assessment

In vitro assays have shown that compounds similar to this compound exhibit antioxidant activity. These studies highlight the potential for this compound to protect against oxidative damage in cellular models .

Properties

IUPAC Name |

tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQZKUWBWPJBPY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.